

physicochemical properties of 4-Nitro-3-(octanoyloxy)benzoic acid

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Compound of Interest

Compound Name: 4-Nitro-3-(octanoyloxy)benzoic acid

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An In-depth Technical Guide on **4-Nitro-3-(octanoyloxy)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-3-(octanoyloxy)benzoic acid, also known by the acronym NOBA, is a specialized organic compound primarily utilized in biochemical assays.^[1] Structurally, it is characterized by a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.^[2] The presence of the electron-withdrawing nitro group and the hydrophobic octanoyl chain confers specific chemical properties that make it a valuable tool in enzymology.^{[2][3]}

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **4-Nitro-3-(octanoyloxy)benzoic acid**, with a focus on its role as a chromogenic substrate for phospholipase A2 (PLA2).

Physicochemical Properties

The key physicochemical properties of **4-Nitro-3-(octanoyloxy)benzoic acid** are summarized below. These data are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	55894-52-5	[2] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14]
Molecular Formula	C ₁₅ H ₁₉ NO ₆	[1] [2] [4] [9] [12] [14]
Molecular Weight	309.31 g/mol	[1] [2] [4] [6] [9] [12] [14]
IUPAC Name	4-nitro-3-(octanoyloxy)benzoic acid	[1]
Appearance	Off-white to white solid. [4] [5] [6] [7]	
Melting Point	146 - 148 °C	[4] [6] [7]
Solubility	Soluble in DMSO (>25 mg/mL) and Ethanol (>25 mg/mL). [4] [5] [6] [7] [8] Sparingly soluble in water. [2] [3]	
Purity	Typically ≥98% by HPLC. [8] [9]	
Storage and Stability	Store at room temperature. [4] [7] Stable for at least 2 years as supplied. [6] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. [6]	

Experimental Protocols

Synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid

While specific, detailed synthesis procedures for this exact compound are not widely published in primary literature, a plausible and common synthetic route involves a two-step process starting from 3-hydroxy-4-nitrobenzoic acid.

Step 1: Nitration of 3-Hydroxybenzoic Acid A general method for nitration involves the careful addition of a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the

starting phenolic acid at controlled low temperatures.

Step 2: Esterification with Octanoyl Chloride The key step is the esterification of the hydroxyl group of 3-hydroxy-4-nitrobenzoic acid with octanoyl chloride.

Illustrative Protocol:

- **Dissolution:** Dissolve 3-hydroxy-4-nitrobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a non-nucleophilic base such as triethylamine or pyridine. The base acts as a scavenger for the HCl byproduct.
- **Acylation:** Cool the solution in an ice bath (0-5 °C). Add octanoyl chloride dropwise to the stirred solution.
- **Reaction:** Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove the base, then with brine, and finally dried over an anhydrous salt like sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final **4-Nitro-3-(octanoyloxy)benzoic acid** product.

Chromogenic Assay for Phospholipase A2 (PLA2) Activity

4-Nitro-3-(octanoyloxy)benzoic acid serves as a chromogenic substrate for measuring the activity of PLA2 enzymes, particularly those found in snake venoms and human serum.^{[4][5][8]} The principle of the assay is the enzymatic hydrolysis of the ester bond at the sn-2 position, which releases 4-nitro-3-hydroxybenzoic acid. The resulting phenolate ion is colored, and its formation can be monitored spectrophotometrically.

Materials:

- **4-Nitro-3-(octanoyloxy)benzoic acid** (NOBA) substrate solution (e.g., in DMSO or ethanol).

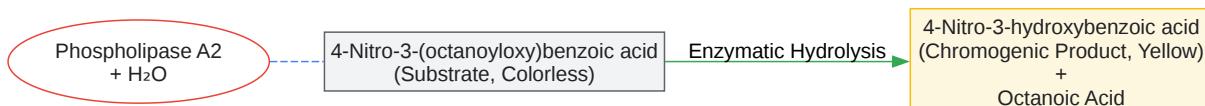
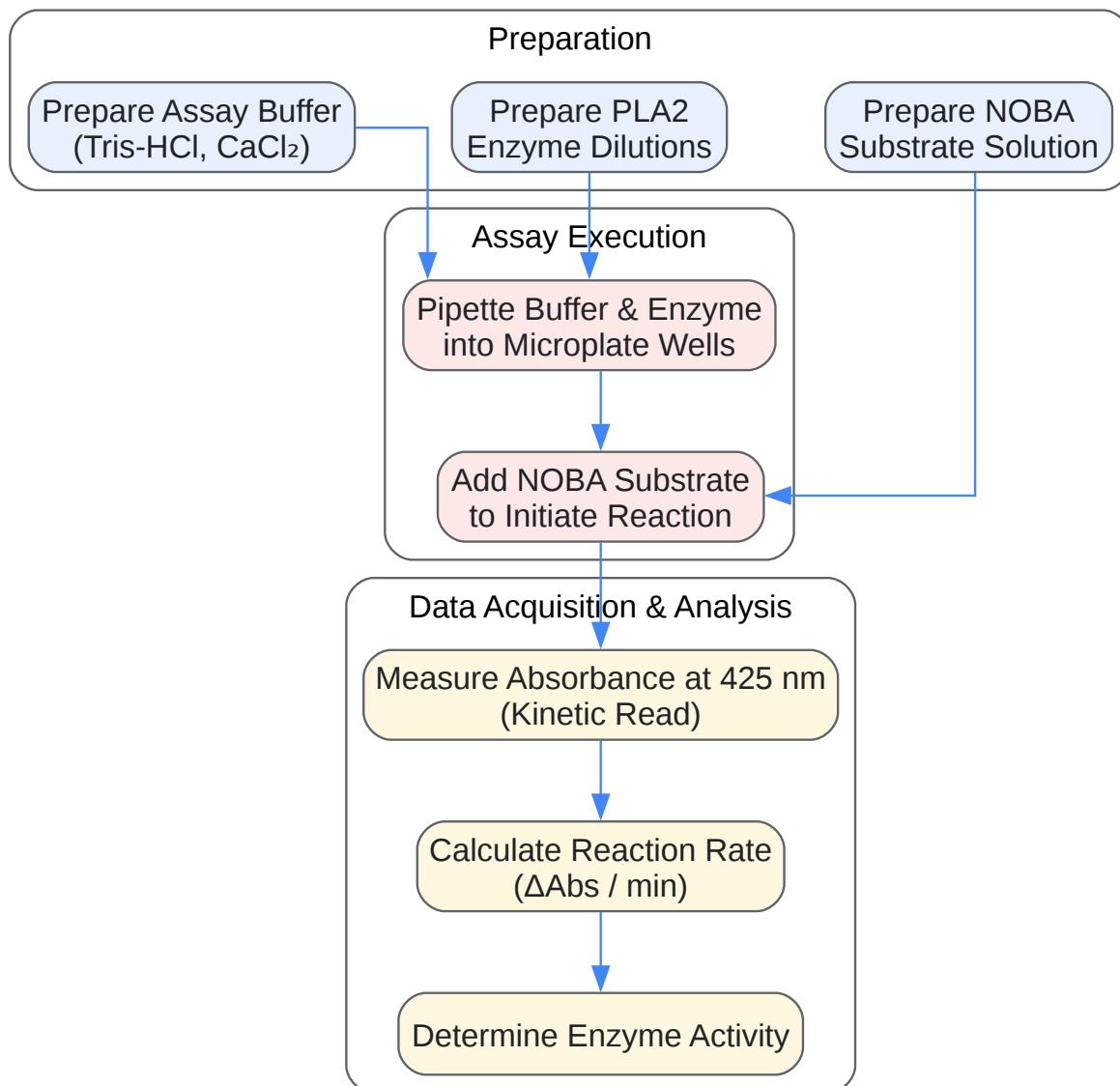
- Assay Buffer (e.g., Tris-HCl buffer containing CaCl_2 , pH adjusted to the enzyme's optimum).
- PLA2 enzyme solution (e.g., purified enzyme or biological sample).
- Microplate reader or spectrophotometer capable of reading absorbance at 425 nm.^{[4][6]}

Procedure:

- Reagent Preparation: Prepare a working solution of the NOBA substrate by diluting the stock solution in the assay buffer.
- Assay Setup: In a 96-well microplate, add the assay buffer to each well. Add a small volume of the enzyme solution to the test wells. Include a negative control well with buffer but no enzyme.
- Initiate Reaction: To start the reaction, add the NOBA substrate working solution to all wells simultaneously.
- Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 425 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature.
- Data Analysis: The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot ($\Delta\text{Abs}/\text{min}$). Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the 4-nitrophenolate product is known under the specific assay conditions.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the PLA2 assay and a conceptual pathway for its mechanism of action.



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